

Application Notes and Protocols for SW033291 in Liver Regeneration Studies

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Compound of Interest

Compound Name: SW033291

Cat. No.: B1682838

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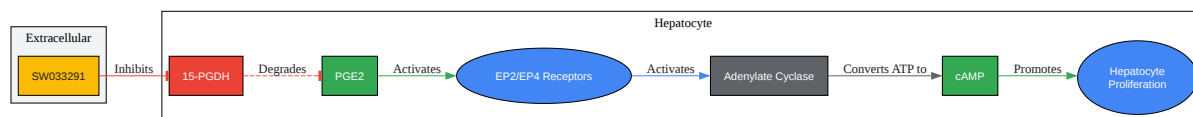
Audience: Researchers, scientists, and drug development professionals.

Introduction: **SW033291** is a potent and selective small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandin E2 (PGE2).[1][2] By inhibiting 15-PGDH, **SW033291** effectively increases the local concentration of PGE2 in various tissues, including the liver.[1][2] This elevation in PGE2 has been demonstrated to promote tissue regeneration and repair in multiple preclinical models.[1][3][4] These application notes provide detailed protocols for utilizing **SW033291** in murine models of liver regeneration, specifically following partial hepatectomy and acetaminophen-induced liver injury.

Mechanism of Action

SW033291 blocks the enzymatic activity of 15-PGDH, leading to an accumulation of PGE2.[1] PGE2 then signals through its G-protein coupled receptors, primarily EP2 and EP4, to activate downstream pathways that promote cellular proliferation and tissue repair.[1][5][6] This mechanism has been shown to be effective in enhancing the regenerative capacity of the liver following injury.[1][7]

Signaling Pathway of SW033291 in Liver Regeneration



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Caption: **SW033291** inhibits 15-PGDH, increasing PGE2 levels and promoting hepatocyte proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies utilizing **SW033291** in liver regeneration models.

Table 1: Effect of **SW033291** on Liver Regeneration Following Partial Hepatectomy in Mice

Parameter	Control (Vehicle)	SW033291-Treated	Percentage Change	Reference
New Liver Weight Gain (grams, Day 1-7)	0.27	0.48	77% increase	[1]
Hepatocyte Proliferation (BrdU Labeling, Day 2)	Not specified	40%	-	[1]
Liver Weight (grams, Day 2-7)	Lower	Higher	Consistently higher	[1]

Table 2: Protective Effects of **SW033291** in Acetaminophen (APAP)-Induced Liver Injury in Mice

Parameter	APAP + Vehicle	APAP + SW033291	Effect of SW033291	Reference
Serum ALT Activity	Elevated	Reduced	Reduction	[7]
Serum AST Activity	Elevated	Reduced	Reduction	[7]
Area of Hepatic Necrosis	Increased	Decreased	Reduction	[7]
Hepatic Glutathione (GSH) Levels	Depleted	Increased	Restoration	[7]
Hepatic Malondialdehyde (MDA) Content	Increased	Decreased	Reduction	[7]
Hepatic TNF- α Expression	Increased	Decreased	Reduction	[7]
Hepatic IL-1 β Expression	Increased	Decreased	Reduction	[7]
Hepatic IL-6 Expression	Increased	Decreased	Reduction	[7]

Experimental Protocols

Protocol 1: Partial Hepatectomy (PHx) Model in Mice

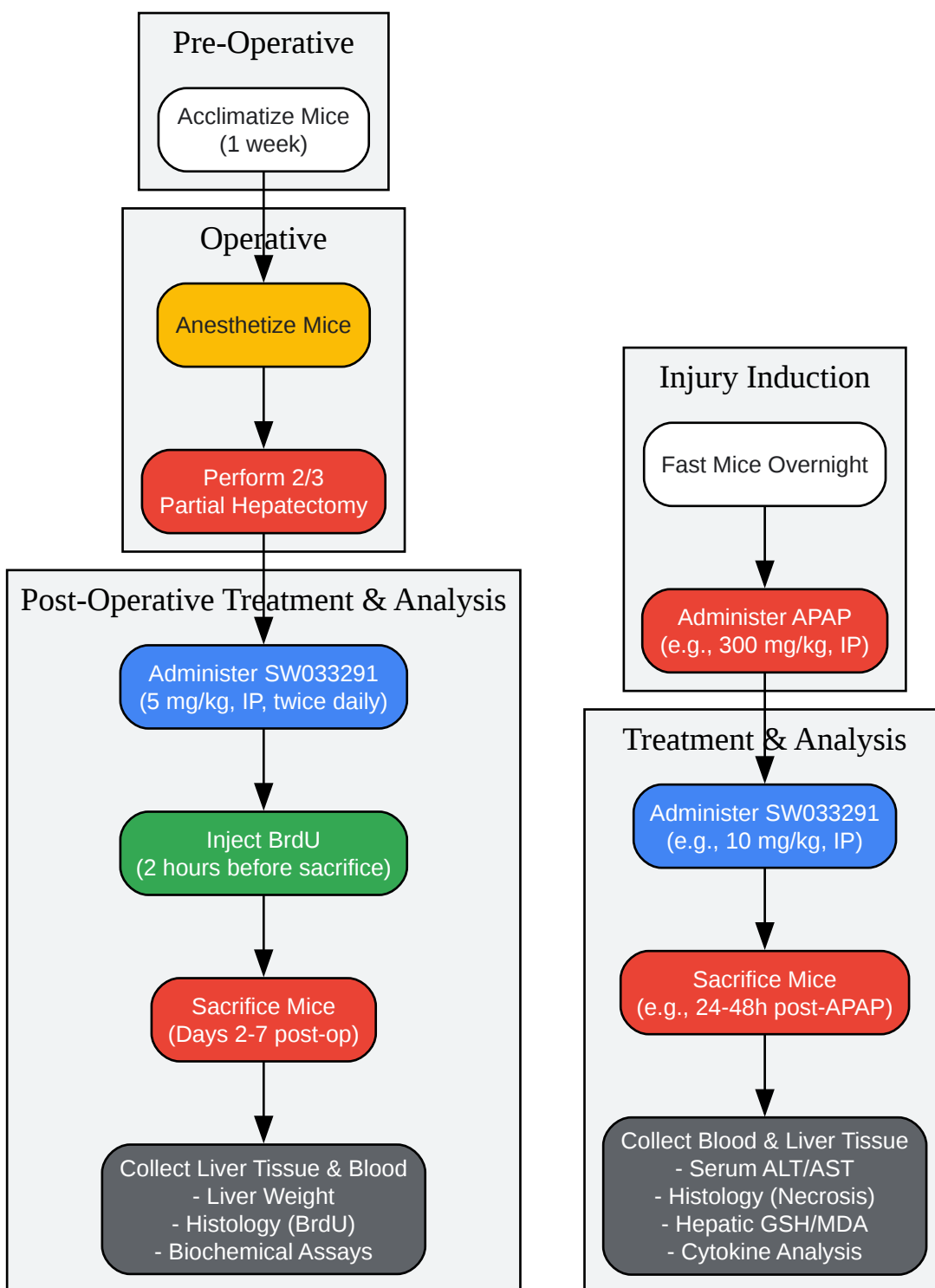
This protocol is designed to assess the effect of **SW033291** on compensatory liver regeneration following surgical removal of two-thirds of the liver.

Materials:

- **SW033291** (Selleck Chemicals)
- Vehicle (e.g., corn oil with DMSO)

- 8-10 week old male C57BL/6 mice
- Surgical instruments for laparotomy and liver resection
- Anesthesia (e.g., isoflurane)
- BrdU (5-bromo-2'-deoxyuridine) for proliferation analysis

Experimental Workflow:



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